molecular formula C30H25N3O2 B5318478 N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide

N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5318478
M. Wt: 459.5 g/mol
InChI Key: QTSUHZVYYUCJCB-USHMODERSA-N
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Description

N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features an indole moiety, a naphthalene ring, and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the naphthalene ring and the benzamide group. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O2/c34-29(22-10-2-1-3-11-22)33-28(19-23-13-8-12-21-9-4-5-14-25(21)23)30(35)31-18-17-24-20-32-27-16-7-6-15-26(24)27/h1-16,19-20,32H,17-18H2,(H,31,35)(H,33,34)/b28-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSUHZVYYUCJCB-USHMODERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC3=CC=CC=C32)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC3=CC=CC=C32)/C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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